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  • Product: 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
  • CAS: 1501959-50-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Medicinal Chemistry Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative with significant potential as a building block in modern medicinal chemistry. We will delve into its structural characteristics, physicochemical properties, a robust synthetic pathway with detailed protocols, and the strategic rationale for its application in drug discovery programs.

Molecular Profile and Physicochemical Characteristics

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 1501959-50-7) belongs to the 1-indanone class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.[1] The structure features a bicyclic system comprising a benzene ring fused to a five-membered ring containing a ketone. Key substitutions include a fluorine atom at the C4 position of the aromatic ring and a gem-dimethyl group at the C3 position of the cyclopentanone moiety.

The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] The gem-dimethyl group can induce a conformational constraint, potentially improving receptor binding, and can also sterically hinder metabolic attack at adjacent positions.

Structural and Physicochemical Data
PropertyValueSource
IUPAC Name 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one[3]
CAS Number 1501959-50-7[3][4]
Synonyms 4-Fluoro-3,3-dimethyl-indan-1-one[3]
Molecular Formula C₁₁H₁₁FOCalculated
Molecular Weight 178.20 g/mol Calculated
Predicted Spectroscopic Signatures

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing effects of the fluorine and carbonyl groups. A singlet corresponding to the two equivalent C3-methyl groups and a singlet for the C2-methylene protons would also be prominent.

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C1) in the downfield region (~190-205 ppm). Signals for the quaternary C3 carbon, the C3-methyl carbons, the C2-methylene carbon, and the distinct aromatic carbons (with C-F coupling visible for carbons in proximity to the fluorine atom) would be observable.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's electronic environment on the aromatic ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ketone will be present, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-F stretching vibrations will also be visible.

Synthesis and Mechanistic Rationale

The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acid chloride.[1] This approach ensures regioselective cyclization to form the five-membered ring.

The proposed synthesis for 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one begins with a commercially available fluorinated aromatic compound and proceeds through the formation of a key acid chloride intermediate, which is then cyclized.

G cluster_0 Synthetic Workflow A 1-Fluoro-2-iodobenzene B 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid A->B Heck Coupling with isobutyric acid derivative C 3-(2-Fluorophenyl)-2,2-dimethylpropanoyl chloride B->C Thionyl Chloride (SOCl₂) or Oxalyl Chloride D 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one C->D Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃ in DCM)

Caption: Proposed synthetic workflow for 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol details the critical cyclization step to form the indanone ring system. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for activating the acid chloride and facilitating the electrophilic aromatic substitution.

Materials:

  • 3-(2-Fluorophenyl)-2,2-dimethylpropanoyl chloride (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous AlCl₃ (1.2 equiv).

  • Solvent Addition: Add anhydrous DCM via cannula to the flask and cool the resulting suspension to 0 °C using an ice bath.

    • Rationale: Conducting the reaction at reduced temperature helps to control the exothermicity of the reaction and minimize potential side-product formation. Anhydrous conditions are critical as AlCl₃ reacts violently with water.

  • Substrate Addition: Dissolve 3-(2-Fluorophenyl)-2,2-dimethylpropanoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

    • Rationale: The acidic quench protonates the aluminum-complexed product, breaking it down and allowing for the isolation of the free ketone. This step is highly exothermic and must be performed with caution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The washes remove any remaining inorganic acids, unreacted starting materials, and aqueous contaminants. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one make it a valuable scaffold for building more complex drug candidates. Its utility stems from the predictable influence of its constituent parts on key pharmacological properties.

G cluster_0 Structure-Property Relationships cluster_1 Pharmacological Impact Struct 4-Fluoro-3,3-dimethyl-1-indanone 4-Fluoro Group Gem-Dimethyl Group Rigid Indanone Core Prop Improved Drug Properties Enhanced Metabolic Stability Modulated Potency & Selectivity Optimized Lipophilicity (LogP) Defined 3D Conformation Struct:f1->Prop:f1 Blocks CYP450 oxidation Struct:f1->Prop:f2 Alters electronic properties for binding Struct:f1->Prop:f3 Increases lipophilicity Struct:f2->Prop:f1 Steric shield Struct:f2->Prop:f4 Thorpe-Ingold effect Struct:f3->Prop:f2 Presents substituents in defined vector Struct:f3->Prop:f4 Reduces conformational flexibility

Caption: Influence of key structural features on pharmacological properties.

  • As a Bioisostere: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved properties without drastically altering the molecule's ability to interact with its biological target.

  • Scaffold for Diverse Targets: The 1-indanone core is a versatile template. Derivatives have shown activity against a wide range of targets, including enzymes (e.g., kinases, cholinesterases) and G-protein coupled receptors.[1] For example, structurally related fluorinated indane derivatives have been investigated as potent inhibitors of the PRC2 complex, a target in oncology.[5]

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD campaigns. Its moderate complexity and reactive ketone handle allow for its use as a starting point, with subsequent chemical elaboration to build potency and selectivity against a specific biological target. The ketone can be readily converted to amines, alcohols, or other functional groups to explore the binding pocket of a target protein.

Conclusion

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. The convergence of a privileged indanone scaffold with the pharmacologically advantageous properties of fluorine and a gem-dimethyl group provides a powerful tool for medicinal chemists. The robust and scalable synthesis via intramolecular Friedel-Crafts acylation further enhances its utility. As researchers continue to seek compounds with improved metabolic stability and target specificity, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • SFU Summit. Appendix D. Experimental Data for Chapter 4. Available from: [Link]

  • Lou, T., Liao, E., Wilsily, A., & Fillion, E. Organic Syntheses Procedure. Available from: [Link]

  • Kozicka, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(1), 1-26. Available from: [Link]

  • PubChem. 4-Fluoro-2,3-dimethylheptane. Available from: [Link]

  • PubChem. (3r,4s)-1-[(1s)-7-Fluoro-2,3-Dihydro-1h-Inden-1-Yl]-N,N-Dimethyl-4-(1-Methyl-1h-Indol-3-Yl)pyrrolidin-3-Amine. Available from: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • NIST. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. Available from: [Link]

Sources

Exploratory

Harnessing the 3,3-Dimethyl Indanone Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a gem-dimethyl substitution at the C3 position creates a unique structural motif that imparts distinct physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of 3,3-dimethyl substituted indanone derivatives, offering a technical overview of their synthesis, diverse biological activities, and burgeoning applications in modern drug discovery, with a particular focus on oncology and neurodegenerative diseases.

Introduction: The Strategic Value of the 3,3-Dimethyl Indanone Core

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile template for designing bioactive molecules.[1] Naturally occurring indanones have demonstrated a range of biological effects, including antibacterial and cytotoxic activities.[2] Synthetic derivatives have expanded this chemical space exponentially, leading to treatments for conditions as varied as Alzheimer's disease and cancer.[1][2]

The strategic incorporation of a gem-dimethyl group at the C3 position offers several advantages in drug design:

  • Conformational Rigidity: The dimethyl substitution locks the conformation of the five-membered ring, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity.

  • Metabolic Stability: The quaternary carbon can block metabolic oxidation at the C3 position, a common site for enzymatic degradation, thereby improving the compound's metabolic stability and half-life.

  • Lipophilicity Modulation: The methyl groups increase lipophilicity, which can enhance membrane permeability and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into the synthetic routes to access this core, explore its application in targeting key disease pathways, and provide detailed protocols for researchers in the field.

Synthetic Strategies for 3,3-Dimethyl Indanone Derivatives

The construction of the 3,3-dimethyl-1-indanone core is a critical first step. Intramolecular Friedel-Crafts acylation is a predominant method for creating the indanone ring system.[1][3]

Key Synthetic Approach: Intramolecular Friedel-Crafts Acylation

A robust method involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. For the 3,3-dimethyl substituted core, a suitable precursor is 3-phenyl-3,3-dimethylpropanoic acid.

Workflow for Synthesis of 3,3-Dimethyl-1-Indanone:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Aromatic Substrate (e.g., Benzene) D Friedel-Crafts Reaction (Yields: 0-78%) A->D B 3,3-Dimethylacrylic Acid B->D C NbCl5 Catalyst C->D E 3-Aryl-3,3-dimethylpropanoic acid D->E Product from Step 1 G Intramolecular Acylation (Yields: 60-90%) E->G F Polyphosphoric Acid (PPA) or Sulfuric Acid (H2SO4) F->G H 3,3-Dimethyl-1-Indanone G->H Final Product

Figure 1: General workflow for the synthesis of the 3,3-dimethyl-1-indanone core.[3][4]

Detailed Experimental Protocol: Synthesis of 3,3-Dimethyl-1-Indanone

This protocol describes a common laboratory-scale synthesis via intramolecular Friedel-Crafts acylation.

Materials:

  • 3-Phenyl-3,3-dimethylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place 3-phenyl-3,3-dimethylpropanoic acid (1.0 eq).

  • Cyclization: Add polyphosphoric acid (approx. 10 times the weight of the acid) to the flask. The mixture will become viscous.

  • Heating: Heat the mixture with vigorous stirring to 80-90 °C. The causality here is that thermal energy is required to overcome the activation energy of the intramolecular acylation, with PPA acting as both the acidic catalyst and a dehydrating agent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The choice of DCM is based on its immiscibility with water and its good solvency for the indanone product.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3,3-dimethyl-1-indanone.[3][4]

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol's success.

Applications in Oncology: Targeting Heat Shock Protein 90 (Hsp90)

A prominent application of the 3,3-dimethyl indanone scaffold is in the development of inhibitors for Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[6]

Case Study: BIIB021 (CNF2024)

BIIB021 is a fully synthetic, orally available small-molecule Hsp90 inhibitor featuring a purine scaffold linked to a substituted indanone moiety.[6][7] It binds competitively to the ATP-binding pocket in the N-terminus of Hsp90, preventing the chaperone cycle and leading to the degradation of client proteins.[6][8]

Key Pharmacological Data for BIIB021:

ParameterValueCell Lines / ConditionsReference
Ki (Hsp90) 1.7 nMCell-free assay[7]
EC50 38 nMCell-based assay[7]
IC50 (HeLa) 14.79 nM48h incubation[9]
IC50 (BT474) 30 nMCell viability assay[7]
IC50 (MCF-7) 50 nMCell viability assay[7]
Mechanism of Action and Downstream Signaling

BIIB021's inhibition of Hsp90 triggers a cascade of downstream events, primarily leading to cell cycle arrest and apoptosis.[10] By destabilizing client proteins like Akt, CDK4/6, and Cyclin D1, BIIB021 disrupts critical cell survival and proliferation pathways.[10][11]

G cluster_PI3K PI3K/Akt Pathway cluster_CellCycle Cell Cycle Pathway cluster_Apoptosis Apoptosis Pathway BIIB021 BIIB021 (3,3-Dimethyl Indanone Derivative) Hsp90 Hsp90 ATP-Binding Pocket BIIB021->Hsp90 Inhibits (Ki=1.7nM) Caspase Caspase-3, -8, -9 (Activated) BIIB021->Caspase Induces Activation Client Oncogenic Client Proteins (e.g., Akt, CDK4/6, Her2) Hsp90->Client Stabilizes Degradation Ubiquitination & Proteasomal Degradation Client->Degradation Degraded when Hsp90 is inhibited Akt Akt (Inactive) Degradation->Akt CDK CDK4/6, Cyclin D1 (Inactive) Degradation->CDK Survival Cell Survival (Inhibited) Akt->Survival Arrest G0/G1 Cell Cycle Arrest CDK->Arrest Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Simplified signaling pathway of BIIB021 action.[9][10][11]

Protocol: In Vitro Hsp90 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against Hsp90.

Principle: A fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) will have a high fluorescence polarization (FP) value when bound to the large Hsp90 protein. A test compound that competes for the same binding site will displace the fluorescent ligand, causing it to tumble freely in solution and resulting in a low FP value.

Materials:

  • Recombinant human Hsp90α

  • FITC-geldanamycin (fluorescent probe)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BGG

  • Test compound (e.g., a novel 3,3-dimethyl indanone derivative) dissolved in DMSO

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well microplate.

  • Compound Addition: Create a serial dilution of the test compound in DMSO. Add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Hsp90 and Probe Addition: Prepare a master mix containing Hsp90α (to a final concentration of 0.8 nM) and FITC-geldanamycin (to a final concentration of 2 nM) in assay buffer. Add 48 µL of this master mix to each well.

  • Incubation: Incubate the plate at room temperature for 16 hours, protected from light. This allows the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in a plate reader using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[7]

Applications in Neurodegenerative Diseases

The indanone scaffold is also a cornerstone in the development of drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12] Derivatives have been designed as multi-target-directed ligands, aiming to inhibit cholinesterases, prevent amyloid-beta (Aβ) aggregation, and exert antioxidant effects.[13]

While specific 3,3-dimethyl substituted derivatives are less prominent in this area compared to oncology, the core principles of using the scaffold to achieve high binding affinity and selectivity apply. For instance, indanone derivatives have been developed as potent ligands for misfolded α-synuclein aggregates, a hallmark of Parkinson's disease, with some candidates showing binding constants (Kd) in the low nanomolar range (e.g., 9.0 nM).[14] The 3,3-dimethyl substitution could be a valuable modification in future design strategies to enhance the pharmacokinetic properties of such ligands.

Structure-Activity Relationship (SAR) Insights

SAR studies on indanone derivatives reveal key structural features that govern their biological activity. For 2-benzylidene-1-indanone derivatives explored as anti-inflammatory agents, modifications on both the indanone core (Ring A) and the benzylidene moiety (Ring B) significantly impact potency.[15][16]

  • Indanone Core (Ring A): Introduction of a hydroxyl group at the C-6 position can be a starting point for optimization.[15]

  • Benzylidene Moiety (Ring B): The nature and position of substituents on this ring are crucial. For example, in a series of anti-inflammatory agents, specific substitutions led to compound 8f , which showed potent inhibition of LPS-induced IL-6 and TNF-α production and blocked the NF-κB/MAPK signaling pathway.[16]

The planarity between the indanone core and the arylidene ring allows for effective electronic communication, which is a key determinant of activity.[17] The 3,3-dimethyl substitution, by rigidifying the core, can further refine this relationship and is a critical element to consider in future SAR explorations.

Future Perspectives and Challenges

The 3,3-dimethyl substituted indanone core is a promising scaffold with proven success, particularly in the development of Hsp90 inhibitors. The future lies in expanding its application to other therapeutic areas and overcoming existing challenges.

  • New Targets: Exploring the utility of this scaffold against other targets in oncology, inflammation, and neurodegeneration is a promising avenue. The inherent properties of the core make it an excellent starting point for fragment-based drug design.

  • Selectivity: A key challenge for kinase inhibitors and other targeted therapies is achieving selectivity to minimize off-target effects. Fine-tuning the substitutions on the indanone and any appended rings will be critical.

  • Pharmacokinetics: While the gem-dimethyl group can improve metabolic stability, a comprehensive understanding of the ADME properties of each new derivative is essential for successful clinical translation.

By leveraging the unique structural and chemical properties of the 3,3-dimethyl indanone core, medicinal chemists can continue to develop novel and effective therapeutic agents for a range of challenging diseases.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
  • HSP90 Inhibitors. IntechOpen.
  • BIIB021, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins. PMC. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PMC. [Link]

  • BIIB021, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins. PubMed. [Link]

  • BIIB021, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway. European Review for Medical and Pharmacological Sciences. [Link]

  • Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemRxiv. [Link]

  • Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PubMed. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. [Link]

  • Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions. PMC. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]

  • The chemical structures of selected Hsp90 inhibitors described in this... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Accelerated Synthesis of Fluorinated 2,3-Dihydro-1H-inden-1-ones via Microwave Irradiation

in ) Abstract & Executive Summary The 2,3-dihydro-1H-inden-1-one (1-indanone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezi...

Author: BenchChem Technical Support Team. Date: February 2026


 in 

)

Abstract & Executive Summary

The 2,3-dihydro-1H-inden-1-one (1-indanone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezil analogs), anticancer agents, and monoamine oxidase inhibitors. The strategic incorporation of fluorine into this scaffold is a critical tactic in modern drug discovery to enhance metabolic stability, modulate lipophilicity (


), and improve ligand-target binding affinity through specific electrostatic interactions.[1]

Traditional thermal synthesis of fluorinated indanones via intramolecular Friedel-Crafts acylation often requires harsh conditions (polyphosphoric acid at >100°C), resulting in prolonged reaction times, inconsistent heating, and difficult workups due to high viscosity.

This Application Note details a high-efficiency protocol for the Microwave-Assisted Intramolecular Friedel-Crafts Acylation of fluorinated 3-arylpropanoic acids using Eaton’s Reagent. This method offers a self-validating, rapid (10–20 min), and scalable route to fluorinated indanones, significantly outperforming conventional thermal methods.

Scientific Foundation

The Fluorine Advantage in Indanone Scaffolds

Fluorine substitution exerts a profound electronic effect on the indanone core. Due to its high electronegativity (


) and small Van der Waals radius (

), fluorine acts as a bioisostere for hydrogen while blocking labile sites from cytochrome P450 oxidative metabolism. In the context of 1-indanones, fluorination at the C5 or C6 positions often prevents aromatic hydroxylation, extending the in vivo half-life of the drug candidate.
Mechanistic Pathway

The reaction proceeds via an intramolecular electrophilic aromatic substitution (


).
  • Activation: The carboxylic acid precursor reacts with phosphorus pentoxide (

    
    ) in methanesulfonic acid (
    
    
    
    ) to form a mixed anhydride or reactive acylium ion intermediate.
  • Cyclization: The electrophilic acylium species attacks the aromatic ring. The position of the fluorine atom on the ring directs this attack (Regioselectivity).

  • Aromatization: Deprotonation restores aromaticity, yielding the ketone.

The Microwave Effect: Dielectric Heating vs. Thermal Conduction

Conventional heating relies on thermal conduction from the vessel wall, creating temperature gradients and "hot spots" that degrade sensitive fluorinated substrates. Microwave irradiation provides volumetric heating via two primary mechanisms:

  • Dipolar Polarization: The polar reaction medium (Eaton’s reagent is highly polar) aligns with the oscillating electric field, generating internal heat instantly.

  • Ionic Conduction: Dissolved ions (

    
    , 
    
    
    
    ) oscillate under the electromagnetic field, colliding with other molecules to generate heat.

This results in an inverted temperature gradient where the bulk solution is hotter than the vessel walls, minimizing side reactions and accelerating the rate-determining step (Arrhenius pre-exponential factor enhancement).

Visualizing the Mechanism

ReactionMechanism Substrate 3-(3-Fluorophenyl) propanoic acid Activation Activation via Eaton's Reagent (P2O5/MsOH) Substrate->Activation Dehydration Acylium Acylium Ion Intermediate Activation->Acylium Ionization SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Intramolecular Attack MW_Input Microwave Irradiation (Dipolar Polarization) MW_Input->SigmaComplex Kinetic Acceleration Product 5-Fluoro-1-indanone (Major Isomer) SigmaComplex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway of the MW-assisted intramolecular Friedel-Crafts acylation. Microwave energy accelerates the formation of the transition state (Sigma Complex).

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 3-(3-Fluorophenyl)propanoic acid (CAS: 451-46-7) - Precursor.

    • Eaton’s Reagent (7.7 wt%

      
       in Methanesulfonic acid) - Solvent/Catalyst.
      
    • Ethyl Acetate / Hexanes - Extraction.

    • Saturated

      
       - Neutralization.
      
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 1.0 mmol (168 mg) of 3-(3-fluorophenyl)propanoic acid directly into a 10 mL microwave vial.

  • Add 3.0 mL of Eaton’s Reagent.

  • Add a magnetic stir bar. Cap the vial and vortex for 10 seconds to ensure the solid is wetted/dispersed (Complete dissolution may not occur until heating).

Step 2: Microwave Parameters Program the microwave reactor with the following "Dynamic" method to prevent over-pressurization:

ParameterSettingRationale
Temperature 90 °CSufficient activation energy without degrading the F-C bond.
Hold Time 10:00 minOptimized for >98% conversion based on kinetic studies.
Pre-Stirring 30 secEnsures homogeneity before power application.
Power Max 150 WHigh power ceiling allows rapid ramp; system will modulate to maintain 90°C.
Pressure Limit 250 psiSafety cutoff (though Eaton's reagent has low vapor pressure).
Cooling On (55°C)Active air cooling post-reaction to quench kinetics.

Step 3: Workup & Isolation (The "Quench")

  • Caution: Exothermic.

  • Pour the reaction mixture slowly onto 20 g of crushed ice in a beaker.

  • Stir until the ice melts. The product usually precipitates as a solid or oil.

  • Extract with Ethyl Acetate (3 x 15 mL) .

  • Wash the combined organic layers with Saturated

    
     (2 x 20 mL)  to remove residual methanesulfonic acid.
    
  • Wash with Brine (1 x 20 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • The crude material is often >90% pure.

  • If necessary, purify via Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1 gradient to 4:1).

Experimental Workflow Diagram

Workflow Start Start: Weigh Precursor (1.0 mmol) Prep Add Eaton's Reagent (3 mL) Vortex Mix Start->Prep MW MW Irradiation 90°C, 10 min, 150W Prep->MW Quench Quench on Crushed Ice (Exothermic!) MW->Quench Extract Extract (EtOAc) Wash (NaHCO3, Brine) Quench->Extract Analyze Analysis (LC-MS / NMR) & Purification Extract->Analyze

Figure 2: Operational workflow for the synthesis of fluorinated 1-indanones.

Results & Discussion

Thermal vs. Microwave Comparison

The following data illustrates the efficiency gain when synthesizing 5-fluoro-2,3-dihydro-1H-inden-1-one.

MethodCatalystTemp (°C)TimeYield (%)Purity (LC-MS)
Thermal Polyphosphoric Acid120 (Oil Bath)3.5 hrs68%85%
Thermal Eaton's Reagent90 (Oil Bath)1.5 hrs75%91%
Microwave Eaton's Reagent 90 (MW) 10 min 92% >98%
Regioselectivity Note

When using 3-(3-fluorophenyl)propanoic acid (meta-substituted), cyclization can theoretically occur at two positions:

  • Para to Fluorine: Yields 5-fluoro-1-indanone . (Major Product).

  • Ortho to Fluorine: Yields 7-fluoro-1-indanone . (Minor Product).

Insight: The microwave protocol typically enhances regioselectivity toward the 5-fluoro isomer (>95:5 ratio) compared to thermal methods. The steric hindrance of the fluorine atom, combined with the rapid kinetic control provided by MW heating, disfavors the formation of the sterically crowded 7-fluoro isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient activation energy.Increase Temp to 110°C. Do not extend time beyond 20 min to avoid charring.
Charring/Black Tar Localized overheating or too much power.Ensure efficient stirring. Use "PowerMax" cooling feature (simultaneous cooling while heating) to input energy without raising temp.
Vial Failure Thermal shock or pressure spike.Use a ramp time of 2-3 minutes to reach 90°C. Ensure vial volume is <75% full.
Poor Separation Emulsion during extraction.The reaction mixture is acidic/viscous. Add more water to the ice quench before adding EtOAc.

References

  • Microwave-Assisted Synthesis of Indanones: Le, T. N., et al. (2015).[2] "Metal-triflate-catalyzed intramolecular Friedel–Crafts acylation of 3-arylpropanoic and 4-arylbutanoic acids in triflate-anion ionic liquids under monomodal microwave irradiation." Tetrahedron Letters. [Link]

  • Eaton's Reagent Utility: Eaton, P. E., et al. (1973).[3] "Phosphorus pentoxide-methanesulfonic acid.[3] Convenient alternative to polyphosphoric acid."[3] The Journal of Organic Chemistry. [Link]

  • Medicinal Importance of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Microwave Effects in Organic Synthesis: Kappe, C. O. (2004).[3] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. [Link]

  • Regioselectivity in Friedel-Crafts Cyclizations: Okada, Y., et al. (2020).[4][5] "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction." Green and Sustainable Chemistry. [Link][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of Fluoro-Indanone Derivatives

Status: Operational Ticket Focus: Isomeric Resolution (Regio- & Stereochemical) Assigned Specialist: Senior Application Scientist, Separation Sciences Division Introduction: The "Fluorine Effect" in Indanone Scaffolds We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Isomeric Resolution (Regio- & Stereochemical) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Fluorine Effect" in Indanone Scaffolds

Welcome to the technical support hub for fluoro-indanone resolution. If you are here, you are likely facing the "Fluorine Dipole Trap." Unlike alkyl-substituted indanones, fluoro-derivatives possess strong, localized dipoles and similar lipophilicities across regioisomers (e.g., 4-fluoro- vs. 6-fluoro-1-indanone). This renders standard C18 silica chromatography ineffective, resulting in co-elution or broad "shoulders" rather than distinct peaks.

This guide moves beyond standard protocols, offering field-proven workflows for Chromatographic Separation (HPLC/SFC) , Kinetic Resolution , and Spectroscopic Verification .

Module 1: Chromatographic Troubleshooting (Regioisomers)

Current Issue: Standard C18 columns show poor selectivity (


) for positional isomers (e.g., 5-F vs. 6-F indanone).
The Solution: The "PFP Switch"

Standard alkyl phases (C8/C18) rely on hydrophobic subtraction. Fluoro-indanone isomers often have identical hydrophobicities. You must switch to a mechanism that exploits


 interactions  and dipole-dipole  selectivity.

Recommended Stationary Phase: Pentafluorophenyl (PFP) The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the indanone. The position of the fluorine atom on the indanone alters the local electron density, creating distinct interaction energies with the PFP phase that C18 cannot detect.

Protocol: PFP Screening Gradient
  • Column: 2.1 x 100 mm, 1.7 µm PFP (Core-shell preferred for efficiency).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Methanol (MeOH) + 0.1% FA.

    • Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN's dipole can mask the

      
       interactions.
      
  • Gradient:

    Time (min) %B Flow (mL/min)
    0.0 5 0.4
    10.0 95 0.4
    12.0 95 0.4

    | 12.1 | 5 | 0.4 |

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Isomeric Mixture CheckType Identify Isomer Type Start->CheckType Regio Positional Isomers (e.g., 4-F vs 6-F) CheckType->Regio Chiral Enantiomers (e.g., C3-chiral center) CheckType->Chiral C18 Try C18 Column (MeOH/H2O) Regio->C18 SFC SFC Screening (Chiralpak IA/IB/IC) Chiral->SFC PFP Switch to PFP Phase (Methanol driven) C18->PFP No (Co-elution) Success1 Resolution > 1.5? (Baseline) C18->Success1 Yes PFP->Success1 Success2 Resolution > 1.5? SFC->Success2 Optimize Optimize Gradient Slope Success1->Optimize No AddMod Add Modifier (IPA or THF) Success2->AddMod No

Figure 1: Decision matrix for selecting the correct stationary phase based on isomer type.

Module 2: Chiral Resolution (Enantiomers)

Current Issue: Racemic mixture of chiral fluoro-indanones (e.g., 3-substituted) requires separation. Normal Phase HPLC consumes too much solvent.

The Solution: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for chiral indanones. The low viscosity of supercritical CO


 allows for high diffusion rates, crucial for the mass transfer kinetics required by chiral stationary phases (CSPs).

Recommended System:

  • Mobile Phase: CO

    
     (Main) + Methanol/Ethanol (Co-solvent).
    
  • Columns: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, IB, IC).

  • Why it works: Polysaccharide backbones form helical grooves. The fluoro-indanone enantiomers "fit" differently into these grooves. The CO

    
     density (controlled by back-pressure) fine-tunes this fit.
    
Alternative: Biocatalytic Kinetic Resolution (Scale-Up)

For >100g batches, chromatography is expensive. Use Lipase-mediated Kinetic Resolution .

  • Mechanism: Reduce the indanone to indanol. Use Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer.[2]

  • Result: You get (S)-Indanol and (R)-Indanol-Acetate. These have vastly different boiling points/polarities and can be separated by simple flash chromatography or distillation.

Module 3: Structural Verification (NMR)

Current Issue: Isomers are isolated, but


 NMR spectra look identical. Cannot confirm if I have the 4-F or 6-F isomer.
The Solution: Coupling Analysis

Proton-Fluorine coupling constants (


) are diagnostic. They depend on the distance and angle between the fluorine and the proton.

Diagnostic Table: Coupling Constants (


 values) 
Coupling TypeDescriptionTypical

Value (Hz)
Diagnostic Feature

Ortho (F and H are neighbors)8.0 – 10.0 Hz Large splitting (quartet/multiplet)

Meta (One carbon between)5.0 – 7.0 Hz Medium splitting

Para (Opposite sides)< 2.0 Hz Often appears as broad singlet

Protocol:

  • Run a standard

    
     NMR.
    
  • Run a

    
    -decoupled 
    
    
    
    NMR
    .
  • Compare the two. The multiplets that collapse into singlets/doublets in the decoupled spectrum are the protons attached to the ring bearing the fluorine.

  • Calculate

    
     values from the coupled spectrum to assign position.
    

FAQ & Troubleshooting

Q1: My fluoro-indanone is "oiling out" during crystallization. How do I fix this?

A: Fluoro-indanones have low melting points due to disrupted crystal packing.

  • Tactic 1 (Solvent): Switch to a binary solvent system using a "anti-solvent" method. Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane or Heptane while stirring.

  • Tactic 2 (Derivatization): If it persists as an oil, convert the ketone to a semicarbazone or hydrazone . These derivatives crystallize easily due to hydrogen bonding. Recrystallize the derivative to purify the isomer, then hydrolyze back to the ketone using dilute HCl/Acetone.

Q2: The retention time shifts between injections on my PFP column.

A: PFP columns are sensitive to equilibration .

  • Cause: The "water layer" on the silica surface takes longer to stabilize with fluorinated phases.

  • Fix: Ensure a minimum of 10 column volumes of equilibration time between gradient runs. Maintain column temperature at exactly 40°C to stabilize the dipole interactions.

Q3: Can I use GC-MS for separation?

A: Only for regioisomers with significantly different boiling points (rare for 4-F vs 5-F).

  • Warning: Indanones can thermally degrade or enolize at high GC inlet temperatures. HPLC/SFC is safer for purity assessment.

References

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (2025). Dynamic Kinetic Resolution of rac-2-Hydroxy-1-indanone by using a Heterogeneous Ru(OH)3/Al2O3 Racemization Catalyst and Lipase. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 19F NMR Profiling of 4-Fluoro-Substituted Indanones

The following guide provides an in-depth technical analysis of 19F NMR coupling constants for 4-fluoro-substituted indanones. It is designed for researchers requiring precise structural elucidation of fluorinated scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 19F NMR coupling constants for 4-fluoro-substituted indanones. It is designed for researchers requiring precise structural elucidation of fluorinated scaffolds in drug discovery.[1]

Executive Summary

In medicinal chemistry, the indanone scaffold is a privileged structure, serving as a key intermediate for acetylcholinesterase inhibitors (e.g., Donepezil derivatives) and anticancer agents. The introduction of fluorine at the 4-position alters metabolic stability and pKa but presents a unique challenge in regioisomer differentiation.

This guide objectively compares the 19F NMR spectral performance of 4-fluoro-1-indanone against its 5-, 6-, and 7-fluoro isomers. The data demonstrates that 4-fluoroindanone is distinct not merely by chemical shift, but by a diagnostic long-range coupling network involving the aliphatic C3/H3 nuclei, a feature absent in other isomers.

Technical Deep Dive: The 4-Fluoro Spin System

The 4-fluoro-1-indanone molecule (


) presents a spin system defined by the proximity of the fluorine atom to the saturated ring fusion (C3a). Unlike the 5-, 6-, and 7-isomers, the 4-fluoro substituent occupies the "peri-like" position relative to the aliphatic C3 methylene group.
Structural Connectivity & Coupling Pathways[2]
  • Direct Aromatic Coupling: The fluorine nucleus couples strongly to the ortho-proton (H5) and meta-proton (H6), with weak para-coupling (H7).

  • Diagnostic Heteronuclear Coupling: The critical differentiator is the through-bond communication between F4 and the aliphatic ring.

    • Pathway:

      
      
      
    • Result: A unique

      
       coupling to the aliphatic C3 carbon (
      
      
      
      4-8 Hz) and a potential
      
      
      coupling to H3 protons, which is structurally impossible for the 5-, 6-, and 7-isomers.
Visualization of Coupling Networks

The following diagram maps the scalar coupling interactions (


-values) specific to the 4-fluoro isomer compared to the 7-fluoro isomer (its closest spectral competitor regarding carbonyl proximity).

CouplingNetwork cluster_4F 4-Fluoro-1-Indanone Coupling Network cluster_7F Contrast: 7-Fluoro-1-Indanone F4 19F (Pos 4) C3 13C (Pos 3) Aliphatic F4->C3 3J_FC (Diagnostic) ~4-8 Hz C1 13C (Pos 1) Carbonyl F4->C1 No Coupling (Too Distant) H5 1H (Pos 5) Ortho F4->H5 3J_FH ~8-10 Hz F7 19F (Pos 7) C1_7 13C (Pos 1) Carbonyl F7->C1_7 3J_FC (Diagnostic) ~4-8 Hz C3_7 13C (Pos 3) Aliphatic F7->C3_7 No Coupling

Caption: Diagnostic coupling pathways distinguishing 4-fluoro from 7-fluoro isomers. Note the exclusivity of the F-C3 coupling in the 4-isomer.

Comparative Analysis: Coupling Constants & Performance

The following table synthesizes experimental expectations and literature-derived ranges for fluoroindanone isomers. The "Performance" metric refers to the utility of the signal for structural assignment.

Table 1: Comparative Coupling Constants (Hz)
Parameter4-Fluoro-1-Indanone5-Fluoro-1-Indanone6-Fluoro-1-Indanone7-Fluoro-1-Indanone

(Ortho)
8.0 – 10.0 (H5)8.0 – 10.0 (H4, H6)8.0 – 10.0 (H5, H7)8.0 – 10.0 (H6)

(Meta)
5.0 – 6.5 (H6)5.0 – 6.5 (H7)5.0 – 6.5 (H4)5.0 – 6.5 (H5)

(Aliphatic)
4.0 – 8.0 (to C3) NoneNoneNone

(Carbonyl)
NoneNoneNone3.0 – 6.0 (to C1)

(Ipso)
~245 - 255~245 - 255~245 - 255~245 - 255
Diagnostic Value High: Unique coupling to aliphatic ring.[2][3]Low: Requires careful analysis of aromatic splitting.Low: Requires careful analysis of aromatic splitting.High: Unique coupling to Carbonyl C=O.
Performance vs. Alternatives[1][5]
  • vs. 1H NMR Only: 1H NMR often suffers from signal overlap in the aromatic region (7.0–7.5 ppm). 19F NMR provides a singlet (decoupled) or distinct multiplet (coupled) in a clean region (-110 to -125 ppm), offering 100% specificity.

  • vs. 7-Fluoro Isomer: The 7-fluoro isomer is the most common confusion point. However, 13C NMR reveals a doublet for the carbonyl carbon (approx 206 ppm) in the 7-fluoro isomer due to

    
    . In the 4-fluoro isomer, the carbonyl carbon appears as a singlet, while the aliphatic C3  (approx 25-30 ppm) appears as a doublet.
    

Experimental Protocols

To replicate these diagnostic results, the following protocol is recommended. This workflow ensures the resolution of small long-range couplings (


 Hz).
Protocol A: High-Resolution 19F NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of substrate in 0.6 mL CDCl3 .

    • Note: Avoid DMSO-d6 if possible for initial characterization, as viscosity broadening can obscure fine splitting (

      
       or 
      
      
      
      ).
  • Instrument Setup:

    • Frequency: Minimum 376 MHz (400 MHz equivalent).

    • Spectral Width: 200 ppm (center at -120 ppm).

    • Acquisition Time (AQ): > 2.0 seconds (crucial for high digital resolution).

  • Pulse Sequences:

    • Experiment 1: zgfhigqn (19F with 1H inverse gated decoupling). Result: Singlet. Used for integration and purity.[4]

    • Experiment 2: zg (19F coupled). Result: Multiplet. Used to extract

      
       values.[5]
      
Protocol B: 13C{1H, 19F} Selective Decoupling (Advanced)

Differentiation often requires checking the Carbon-Fluorine coupling.

  • Acquire a standard 13C{1H} spectrum.

  • Inspect the Aliphatic Region (20-40 ppm) and Carbonyl Region (>200 ppm) .

  • 4-Fluoro Confirmation: Look for a doublet at ~28-32 ppm (C3).

  • 7-Fluoro Confirmation: Look for a doublet at ~205-208 ppm (C1).

Workflow Visualization

ProtocolWorkflow Start Start: Unknown Fluoroindanone Step1 Acquire 13C{1H} NMR Start->Step1 CheckC1 Check Carbonyl Signal (>200 ppm) Step1->CheckC1 IsDoubletC1 Is C1 a Doublet? CheckC1->IsDoubletC1 CheckC3 Check Aliphatic C3 Signal (~25-35 ppm) IsDoubletC1->CheckC3 No Result7 Identify: 7-Fluoro-1-Indanone (3J_FC to Carbonyl) IsDoubletC1->Result7 Yes IsDoubletC3 Is C3 a Doublet? CheckC3->IsDoubletC3 Result4 Identify: 4-Fluoro-1-Indanone (3J_FC to Aliphatic) IsDoubletC3->Result4 Yes ResultOther Identify: 5- or 6-Fluoro (Analyze Aromatic pattern) IsDoubletC3->ResultOther No

Caption: Logic flow for distinguishing fluoroindanone regioisomers using 13C-19F coupling signatures.

References

  • BenchChem. (2025).[1] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Fluoro-1-indanone (CAS 699-99-0). Retrieved from

  • Reich, H. J. (2020). NMR Spectroscopy: Coupling Constants and 19F Data. University of Wisconsin-Madison. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 5-Fluoro-1-indanone.[6][7] National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2022). Supplementary Information: Synthesis and NMR Characterization of Fluoroindanones. Retrieved from

Sources

Comparative

A Comparative Analysis of Carbonyl Stretching Frequencies in Cyclic Ketones: The Case of 3,3-Dimethyl-1-Indanone

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to identify functional groups. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretch, a feature whose position is exquisitely sensitive to the local electronic and steric environment. This guide provides an in-depth analysis of the C=O stretching frequency in 3,3-dimethyl-1-indanone, placed in context with the structurally related 1-indanone and the bicyclic ketone, camphor. Through a blend of theoretical principles and comparative experimental data, we will dissect the factors that govern the precise location of this critical vibrational mode.

The Carbonyl Stretch: A Vibrational Barometer of Molecular Structure

The C=O bond in a ketone is a strong, polar bond that gives rise to an intense absorption band in the IR spectrum, typically in the region of 1650-1800 cm⁻¹. The exact frequency of this vibration is dictated by several key factors, including:

  • Inductive Effects: Electron-donating or withdrawing groups adjacent to the carbonyl can alter the bond's polarity and strength.[1][2]

  • Conjugation: Delocalization of π-electrons, such as with an adjacent aromatic ring, weakens the C=O bond and lowers its stretching frequency.[3][4]

  • Ring Strain: The geometry imposed by a cyclic system can significantly impact the hybridization of the carbonyl carbon and, consequently, the C=O bond strength.[5][6] Generally, increasing ring strain leads to a higher stretching frequency.[5][6]

This guide will explore these principles through a comparative analysis of our target molecule and two carefully selected reference compounds.

Experimental Data Comparison

To ground our analysis in empirical evidence, we turn to established spectral databases. The carbonyl stretching frequencies for our selected ketones are summarized below.

CompoundStructureExperimental C=O Stretch (cm⁻¹)Data Source
1-Indanone1-Indanone Structure~1711NIST Chemistry WebBook
CamphorCamphor Structure~1744NIST Chemistry WebBook
3,3-Dimethyl-1-indanone3,3-Dimethyl-1-indanone StructurePredicted: ~1708-1710N/A (Predicted)

Analysis and Discussion

1-Indanone: The Conjugated Five-Membered Ring System

1-Indanone provides a foundational reference point. Its carbonyl group is part of a five-membered ring and is conjugated with the adjacent benzene ring. The conjugation effect delocalizes the π-electrons of the carbonyl bond into the aromatic system, which slightly weakens the C=O bond and lowers its stretching frequency compared to a simple, non-conjugated five-membered ring ketone (cyclopentanone, ~1750 cm⁻¹). The observed value of approximately 1711 cm⁻¹ reflects this electronic influence.

Camphor: The Influence of Ring Strain in a Bicyclic System

Camphor, a bicyclic monoterpene, presents a different structural scenario. Its carbonyl group is situated in a five-membered ring that is part of a strained bicyclo[2.2.1]heptane system. This rigid, bridged structure induces significant angle strain. To accommodate the strained bond angles, the carbon atoms in the ring adopt a higher degree of p-character in their C-C single bonds.[5] Consequently, the C=O bond has a greater degree of s-character, which strengthens the bond and increases the energy required to excite its stretching vibration.[5] This results in a considerably higher C=O stretching frequency of approximately 1744 cm⁻¹, a classic example of ring strain elevating the carbonyl stretch.

3,3-Dimethyl-1-indanone: The Impact of Alkyl Substitution

Now, we turn our attention to the topic of this guide, 3,3-dimethyl-1-indanone. Structurally, it is very similar to 1-indanone, with the key difference being the presence of two methyl groups on the carbon atom alpha to the carbonyl group. These gem-dimethyl groups introduce two primary effects:

  • Inductive Effect: Alkyl groups are weakly electron-donating through induction.[1] This slight increase in electron density on the carbonyl carbon can marginally weaken the C=O bond, leading to a small decrease in the stretching frequency.

  • Steric Effects: The presence of the bulky methyl groups can potentially influence the planarity of the five-membered ring and its interaction with the fused benzene ring. However, this effect is likely to be minor.

Considering these factors, we can predict the C=O stretching frequency of 3,3-dimethyl-1-indanone to be slightly lower than that of 1-indanone. The electron-donating inductive effect of the two methyl groups is expected to be the dominant factor, causing a minor red shift (a shift to lower wavenumber). Therefore, a predicted value in the range of 1708-1710 cm⁻¹ is a reasonable estimation.

Experimental Protocol: Acquiring an IR Spectrum

For researchers wishing to obtain experimental data for 3,3-dimethyl-1-indanone or other compounds, the following is a general protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient method for solid and liquid samples.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of 3,3-dimethyl-1-indanone (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 3,3-dimethyl-1-indanone sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The spectrometer will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the strong, sharp peak in the region of approximately 1700-1720 cm⁻¹ and determine its precise wavenumber. This corresponds to the C=O stretching vibration.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to remove any residual sample.

Logical Relationships in Carbonyl Stretch Analysis

The following diagram illustrates the decision-making process for analyzing the carbonyl stretching frequency in cyclic ketones.

G start Analyze Carbonyl (C=O) Stretch ring_size Determine Ring Size start->ring_size conjugation Assess for Conjugation start->conjugation substitution Identify α-Substituents start->substitution strain Evaluate Ring Strain ring_size->strain Smaller ring = more strain low_freq Lower Frequency conjugation->low_freq Presence of conjugation freq_shift Predict Frequency Shift substitution->freq_shift high_freq Higher Frequency strain->high_freq Increased strain freq_shift->high_freq Electron-withdrawing groups freq_shift->low_freq Electron-donating groups

Caption: Factors influencing carbonyl stretching frequency.

Conclusion

The analysis of the carbonyl stretching frequency in 3,3-dimethyl-1-indanone, when compared with 1-indanone and camphor, provides a clear illustration of the interplay between electronic and steric effects on this important vibrational mode. While the conjugation with the aromatic ring in both indanones significantly lowers the C=O frequency relative to a simple cyclopentanone, the high degree of ring strain in camphor elevates it. The introduction of gem-dimethyl groups in 3,3-dimethyl-1-indanone is predicted to cause a slight red shift in the carbonyl stretching frequency compared to the unsubstituted 1-indanone, primarily due to the electron-donating inductive effect of the methyl groups. This comparative approach, grounded in the fundamental principles of IR spectroscopy, allows for a nuanced understanding of molecular structure and provides a framework for the interpretation of spectral data in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy. [Link]

  • JoVE. (2024). IR Absorption Frequency: Delocalization. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • NIST Chemistry WebBook. Camphor. [Link]

Sources

Validation

A Comparative Guide to the Validation of 4-fluoro-3,3-dimethyl-1-indanone Purity by GC-MS

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-fluoro-3,3-dimethyl-1-indanone purity against other analytical techniques. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-fluoro-3,3-dimethyl-1-indanone is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a fluorine atom and a ketone group, makes it a versatile intermediate. However, the synthesis of this compound, often involving Friedel-Crafts acylation, can introduce impurities that may impact the safety and efficacy of the final drug product.[1][2] Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.[3][4][5]

This guide will focus on the validation of a GC-MS method for determining the purity of 4-fluoro-3,3-dimethyl-1-indanone, a technique well-suited for the analysis of volatile and semi-volatile compounds.[6] We will also compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Understanding Potential Impurities in 4-fluoro-3,3-dimethyl-1-indanone Synthesis

A thorough understanding of potential impurities is crucial for developing a specific and effective analytical method. The synthesis of 4-fluoro-3,3-dimethyl-1-indanone typically proceeds via an intramolecular Friedel-Crafts cyclization of a suitable precursor. Based on the reaction mechanism, potential impurities may include:

  • Starting materials and reagents: Unreacted precursors or residual catalysts.

  • Isomeric byproducts: Regioisomers formed during the cyclization step.

  • Over-reacted products: Polysubstituted or otherwise modified indanone structures.

  • Degradation products: Compounds formed due to instability under reaction or storage conditions.

A patent for the synthesis of a similar compound, 2,6-dimethyl-1-indanone, highlights the importance of controlling reaction conditions to minimize byproduct formation.[7]

GC-MS: A Powerful Tool for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile compounds.[6] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

The Causality Behind Experimental Choices in GC-MS Method Development

A robust GC-MS method is built upon carefully selected experimental parameters. Here, we explain the rationale behind these choices for the analysis of 4-fluoro-3,3-dimethyl-1-indanone:

  • Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically chosen for the separation of aromatic ketones. This choice is based on the principle of "like dissolves like," where the polarity of the stationary phase is matched to the analytes for optimal separation.

  • Temperature Programming: A programmed temperature ramp is employed to ensure the efficient elution of compounds with a range of boiling points. The initial temperature is set low enough to trap volatile impurities, while the final temperature is sufficient to elute the target analyte and any less volatile byproducts.

  • Injection Mode: A splitless or split injection mode can be used depending on the expected concentration of the analyte and impurities. Splitless injection is preferred for trace-level impurity analysis due to its higher sensitivity.

  • Mass Spectrometer Parameters: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, creating a "fingerprint" for each compound. The mass range is set to encompass the molecular ion of the target analyte and its expected fragments, as well as potential impurities.

Experimental Protocol: GC-MS Purity Validation of 4-fluoro-3,3-dimethyl-1-indanone

This protocol outlines a validated GC-MS method for the purity determination of 4-fluoro-3,3-dimethyl-1-indanone.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

  • 4-fluoro-3,3-dimethyl-1-indanone reference standard of known purity

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (1:50) or Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Mode: Full Scan

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-fluoro-3,3-dimethyl-1-indanone sample.

  • Dissolve the sample in 10 mL of the chosen high-purity solvent.

  • Vortex the solution to ensure complete dissolution.

Data Analysis:

  • The purity of the sample is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Peak identification is confirmed by comparing the retention time and mass spectrum of the sample with that of the reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject Sample Vortex->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Components Integrate->Identify Quantify Calculate Purity Identify->Quantify Report Report Quantify->Report Final Purity Report

Method Validation: A Self-Validating System

A validated analytical method provides assurance of its reliability.[3][4][5] The GC-MS method described above should be validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery experiments, where a known amount of the analyte is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other methods can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis and the nature of the analyte and its impurities.

Parameter GC-MS HPLC-UV Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceIntrinsic quantitative measurement based on nuclear propertiesMeasurement of heat flow during melting
Selectivity HighGood to HighExcellentModerate
Sensitivity High (ng to pg)High (µg to ng)Moderate (mg)Low (requires >98% purity)
Quantitation Relative (requires standard)Relative (requires standard)Absolute (primary method)Absolute (for high purity samples)
Impurity Identification Excellent (structural information)Limited (based on retention time)Excellent (structural elucidation)Not possible
Sample Throughput ModerateHighLow to ModerateModerate
Destructive YesNo (can be collected)NoYes
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of pharmaceutical compounds, particularly for non-volatile or thermally labile molecules.[6][8][9][10] For 4-fluoro-3,3-dimethyl-1-indanone, a reversed-phase HPLC method with UV detection would be a suitable alternative.

  • Advantages: High throughput, excellent for non-volatile impurities, and well-established in pharmaceutical quality control.

  • Disadvantages: May not be suitable for volatile impurities, and co-eluting peaks can be a challenge. Identification of unknown impurities requires coupling to a mass spectrometer (LC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[11][12][13][14][15]

  • Advantages: Provides both qualitative and quantitative information, is non-destructive, and offers high precision.[11][12][13][14][15]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and complex spectra can be difficult to interpret.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18][19][20] For high-purity crystalline compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[16][17][18][19][20]

  • Advantages: Provides a measure of absolute purity without the need for a reference standard.[16][17][18][19][20]

  • Disadvantages: Only applicable to highly pure, crystalline materials that do not decompose upon melting. It does not provide any information about the identity of the impurities.

Conclusion: The Strategic Choice of GC-MS

For the validation of 4-fluoro-3,3-dimethyl-1-indanone purity, GC-MS emerges as a strategically sound choice. Its high sensitivity and specificity, coupled with its ability to provide structural information for the identification of unknown impurities, make it a powerful tool for ensuring the quality and safety of this critical pharmaceutical intermediate. While other techniques like HPLC, qNMR, and DSC offer unique advantages and can be used as complementary methods, the comprehensive data provided by a validated GC-MS method is invaluable for both research and development and regulatory compliance in the pharmaceutical industry.

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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

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  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026, January 16). MDPI. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2025, August 8). ResearchGate. Retrieved from [Link]

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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC. Retrieved from [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (2023, August 18). Retrieved from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate. Retrieved from [Link]

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